molecular formula C10H12O4 B2820658 4-(dimethoxymethyl)benzoic Acid CAS No. 120465-56-7

4-(dimethoxymethyl)benzoic Acid

Cat. No.: B2820658
CAS No.: 120465-56-7
M. Wt: 196.202
InChI Key: ONEJCELGMOSPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethoxymethyl)benzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethoxymethyl group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Scientific Research Applications

4-(Dimethoxymethyl)benzoic acid has diverse applications in scientific research:

Safety and Hazards

The safety information for 4-(dimethoxymethyl)benzoic Acid indicates that it is potentially harmful. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 4-(dimethoxymethyl)benzoic Acid are not available, benzoic acid derivatives are widely used in scientific research and have potential applications in various fields such as pharmaceuticals, cosmetics, and food preservation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)benzoic acid typically involves the reaction of p-carboxybenzaldehyde with methanol in the presence of p-toluenesulfonic acid monohydrate and trimethyl orthoformate. The reaction is carried out at room temperature for 24 hours. The product is then purified through column chromatography .

Industrial Production Methods: In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions but with larger quantities of reactants and solvents. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .

Comparison with Similar Compounds

Uniqueness: 4-(Dimethoxymethyl)benzoic acid is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-(dimethoxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-10(14-2)8-5-3-7(4-6-8)9(11)12/h3-6,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEJCELGMOSPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.